molecular formula C22H22O10 B192568 Trifolirhizin CAS No. 6807-83-6

Trifolirhizin

Cat. No.: B192568
CAS No.: 6807-83-6
M. Wt: 446.4 g/mol
InChI Key: VGSYCWGXBYZLLE-UHFFFAOYSA-N
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Description

Trifolirhizin is a natural flavonoid glycoside isolated from the root of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and osteogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifolirhizin can be isolated from the root of Sophora flavescens using various chromatographic techniques. One common method involves the use of liquid chromatography to separate this compound from other flavonoids present in the plant extract . The process typically involves the following steps:

    Extraction: The roots of Sophora flavescens are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

    Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.

    Chromatographic Separation: The crude extract is subjected to liquid chromatography using a gradient of methanol and aqueous acetic acid. This step separates this compound from other flavonoids based on their polarity and affinity to the stationary phase.

    Purification: The fractions containing this compound are collected and further purified using preparative chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient separation and purification of this compound from plant extracts. The process is optimized to maximize yield and purity while minimizing the use of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Trifolirhizin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Sodium borohydride is a commonly used reducing agent.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the glycosidic moiety is replaced by other nucleophiles. Acidic or basic conditions are typically used to facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Acidic or basic conditions using nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoid derivatives.

Comparison with Similar Compounds

Trifolirhizin shares similarities with other flavonoid glycosides but also exhibits unique properties:

Properties

IUPAC Name

2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYCWGXBYZLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trifolirhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6807-83-6
Record name Trifolirhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 144 °C
Record name Trifolirhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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